molecular formula C56H44N4O6S B13446253 (2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid

(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B13446253
M. Wt: 901.0 g/mol
InChI Key: SXDYOYPUHCXMTQ-BTNNZQDCSA-N
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Description

(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyridine and thiazole rings, followed by the introduction of the benzhydryloxy and tritylamino groups. The final step involves the formation of the acetic acid moiety through a series of condensation and oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions, such as temperature, pressure, and pH, would be essential to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid shares similarities with other compounds containing pyridine, thiazole, and benzhydryloxy groups.
  • Other similar compounds: include derivatives of pyridine and thiazole with various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across multiple fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C56H44N4O6S

Molecular Weight

901.0 g/mol

IUPAC Name

(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C56H44N4O6S/c61-49-36-47(38-64-59-51(54(62)63)48-39-67-55(57-48)58-56(44-30-16-5-17-31-44,45-32-18-6-19-33-45)46-34-20-7-21-35-46)60(66-53(42-26-12-3-13-27-42)43-28-14-4-15-29-43)37-50(49)65-52(40-22-8-1-9-23-40)41-24-10-2-11-25-41/h1-37,39,52-53H,38H2,(H,57,58)(H,62,63)/b59-51+

InChI Key

SXDYOYPUHCXMTQ-BTNNZQDCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CO/N=C(\C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)/C(=O)O)OC(C8=CC=CC=C8)C9=CC=CC=C9

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CON=C(C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)OC(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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